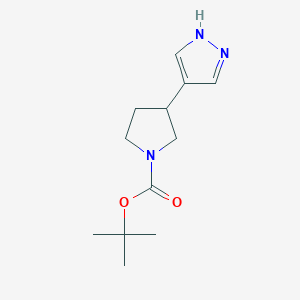

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

tert-butyl 3-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-5-4-9(8-15)10-6-13-14-7-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) |

InChI Key |

KOQYYQZCJCEHOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Boc 3 Pyrrolidinyl 1h Pyrazole and Its Derivatives

Retrosynthetic Analysis of the 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. Two primary disconnection strategies are considered for the this compound scaffold.

Strategy A: Disconnection of the Pyrazole (B372694) Ring

The most common and direct approach involves the disconnection of the pyrazole ring itself. This leads back to two key precursors: a hydrazine (B178648) component and a three-carbon chain bearing the Boc-pyrrolidine substituent, typically in the form of a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy is advantageous as it builds the desired 4-substituted pyrazole core in a highly convergent manner.

Strategy B: Disconnection of the C-C Bond between the Rings

An alternative disconnection breaks the carbon-carbon bond between the C4 position of the pyrazole and the C3 position of the pyrrolidine (B122466). This approach suggests a cross-coupling reaction, such as a Suzuki or Stille coupling. This would require a 4-functionalized pyrazole (e.g., a 4-halopyrazole or 4-pyrazolylboronic acid) and a correspondingly functionalized Boc-pyrrolidine derivative. While feasible, this method adds complexity due to the need for pre-functionalized heterocyclic coupling partners.

For the purpose of this article, the synthetic discussion will focus on the more convergent and widely utilized approach outlined in Strategy A.

Approaches to Pyrazole Ring Formation within the Compound Structure

The formation of the pyrazole ring is the cornerstone of the synthesis. The Knorr pyrazole synthesis and related condensation reactions are the most prevalent methods, though cycloaddition strategies also offer a viable pathway. chim.ityoutube.com

The classical method for constructing a pyrazole ring involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov To obtain the 4-substituted pattern of the target molecule, a precursor such as tert-butyl 3-(1,3-dioxopropyl)pyrrolidine-1-carboxylate or a related β-ketoaldehyde or β-keto ester is required. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The use of unsubstituted hydrazine (H₂N-NH₂) is critical for ensuring that the resulting pyrazole is not substituted on its nitrogen atoms, yielding the desired 1H-pyrazole tautomer. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid, often with heating.

| Precursor Type | Hydrazine Source | Typical Conditions | Product |

| β-Diketone | Hydrazine hydrate | Ethanol, reflux | 4-Substituted-1H-pyrazole |

| β-Ketoaldehyde | Hydrazine dihydrochloride | Acetic acid, 80-100 °C | 4-Substituted-1H-pyrazole |

| Enaminone | Hydrazine hydrate | Ethanol, reflux | 4-Substituted-1H-pyrazole |

This table presents generalized conditions for pyrazole synthesis via condensation reactions.

An alternative approach to the pyrazole core is through a [3+2] cycloaddition reaction. chim.it This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, two potential pathways exist:

Reaction of a diazo compound with a pyrrolidine-substituted alkyne: A compound like diazomethane (B1218177) can react with tert-butyl 3-ethynylpyrrolidine-1-carboxylate. This reaction typically yields a mixture of regioisomers, which can complicate purification.

Reaction of a nitrilimine with a pyrrolidine-substituted alkene: A nitrilimine, generated in situ from a hydrazonyl chloride, can react with tert-butyl 3-vinylpyrrolidine-1-carboxylate. mdpi.com This eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction can offer high regioselectivity. mdpi.com

These cycloaddition strategies provide a powerful alternative, particularly when the required 1,3-dicarbonyl precursors are difficult to access.

Regioselectivity is a key consideration in pyrazole synthesis, especially when using substituted hydrazines or unsymmetrical 1,3-dicarbonyls. nih.gov For the synthesis of the target 1H-pyrazole, where no substituent is present on the ring nitrogen, the use of unsubstituted hydrazine simplifies the outcome.

When using an unsymmetrical 1,3-dicarbonyl precursor (e.g., a β-keto ester), the initial nucleophilic attack can occur at either carbonyl group, potentially leading to two different regioisomeric pyrazoles. nih.gov However, for a 4-substituted pyrazole, the precursor is often derived from a substituted malonic ester, leading to a symmetrical 1,3-dicarbonyl equivalent, which circumvents the issue of regioselectivity. For instance, condensation of hydrazine with a precursor like 2-(1-Boc-pyrrolidin-3-yl)malondialdehyde would symmetrically yield the desired 4-substituted product. In cycloaddition reactions, the electronic nature and steric properties of the substituents on both the dipole and the dipolarophile dictate the regiochemical outcome. mdpi.comacs.org

Introduction and Functionalization of the Pyrrolidine Moiety

The most efficient synthetic routes build the pyrazole ring onto a pre-functionalized and protected pyrrolidine building block. This ensures that the chirality and functionality of the pyrrolidine moiety are established early in the sequence.

The synthesis begins with a commercially available, enantiomerically pure (if desired) Boc-protected pyrrolidine derivative, such as (R)- or (S)-1-Boc-3-hydroxypyrrolidine. This starting material can be elaborated into a suitable 1,3-dicarbonyl precursor through a series of standard organic transformations.

A representative synthetic sequence is detailed below:

Oxidation: The hydroxyl group of 1-Boc-3-hydroxypyrrolidine is oxidized to a ketone using standard reagents like Dess-Martin periodinane (DMP) or a Swern oxidation to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.

Formylation: The resulting ketone undergoes a formylation reaction at the C4 position (alpha to the carbonyl) using a base such as sodium hydride and a formylating agent like ethyl formate. This generates a β-ketoaldehyde intermediate.

Cyclization: This key intermediate, tert-butyl 4-(hydroxymethylene)-3-oxopyrrolidine-1-carboxylate, which exists in equilibrium with its diketone form, is then directly reacted with hydrazine hydrate. The subsequent condensation and cyclization afford the target molecule, this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | DMP, CH₂Cl₂, rt | tert-butyl 3-oxopyrrolidine-1-carboxylate |

| 2 | tert-butyl 3-oxopyrrolidine-1-carboxylate | NaH, Ethyl formate, THF, 0 °C to rt | tert-butyl 4-(hydroxymethylene)-3-oxopyrrolidine-1-carboxylate |

| 3 | tert-butyl 4-(hydroxymethylene)-3-oxopyrrolidine-1-carboxylate | Hydrazine hydrate, Ethanol, reflux | This compound |

This table outlines a plausible synthetic pathway for the incorporation of the Boc-pyrrolidine precursor.

This strategy highlights the utility of using a chiral pool starting material to construct the complex target molecule in a controlled and efficient manner.

Stereocontrol in Pyrrolidine Synthesis and Attachment

The stereochemical configuration of the pyrrolidine ring is a critical determinant of the biological activity of many pharmaceutical compounds. Consequently, the development of synthetic methods that allow for precise control over the stereochemistry at the C3 position of the pyrrolidine moiety is of paramount importance. Several strategies have been effectively employed to achieve the enantioselective synthesis of 3-substituted pyrrolidines, which can then be coupled to the pyrazole core.

One prominent approach involves the use of chiral auxiliaries. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with an appropriate aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, affords a chiral amine that can be further elaborated into the desired pyrrolidine ring. researchgate.net

Asymmetric catalysis offers another powerful tool for establishing the desired stereocenter. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions between trimethylenemethane (TMM) and imines, employing chiral phosphoramidite (B1245037) ligands, have proven effective in constructing enantioenriched pyrrolidines. nih.gov Similarly, organocatalytic enantioselective Michael additions to α,β-unsaturated carbonyl compounds can generate key intermediates for the synthesis of highly enantiomerically enriched pyrrolidine derivatives. rsc.org

Furthermore, the chiral pool provides a reliable source of stereochemically defined starting materials. L-proline and its derivatives, such as 4-hydroxyproline, are readily available and have been extensively utilized as precursors for the synthesis of various chiral pyrrolidine-containing compounds. researchgate.net

Once the stereochemically defined N-Boc-3-substituted pyrrolidine is obtained, it can be attached to the pyrazole ring through various methods, including nucleophilic substitution reactions where a suitable leaving group on the pyrrolidine or pyrazole facilitates the coupling.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a diverse array of pyrazole derivatives.

Suzuki-Miyaura Coupling with Pyrazole Boronic Acid Esters

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds and has been successfully applied to the functionalization of pyrazoles. rsc.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of 4-substituted pyrazoles, a common strategy involves the use of a halo-pyrazole, such as 4-bromo- or 4-iodopyrazole (B32481), which can be coupled with a variety of boronic acids or esters. rsc.orgnih.gov Conversely, pyrazole boronic acid derivatives can serve as the organoboron partner in couplings with various organic halides. A particularly useful reagent in this context is 1-Boc-pyrazole-4-boronic acid pinacol (B44631) ester. sigmaaldrich.com This stable and commercially available compound can be coupled with a range of aryl and heteroaryl halides to introduce diverse substituents at the 4-position of the pyrazole ring.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and precatalysts like XPhos Pd G2 are often employed. rsc.orgresearchgate.net The reaction conditions, including the choice of base (e.g., sodium carbonate, potassium phosphate) and solvent system (e.g., dioxane/water), are optimized to achieve high yields and minimize side reactions. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-dioxane/H₂O | 4-Iodopyrazole derivative | Arylboronic acid | High |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | Good to Excellent |

| Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene | 4-Bromo-1-tritylpyrazole | Piperidine | Moderate |

Protecting Group Chemistry in Synthetic Sequences (e.g., Boc-Deprotection)

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atom of the pyrrolidine ring in this compound. The stability of the Boc group under a variety of reaction conditions and the relative ease of its removal make it a valuable tool in synthetic sequences.

The deprotection of the Boc group is a critical step in many synthetic routes, often preceding further functionalization of the pyrrolidine nitrogen. While the Boc group is typically cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), alternative methods have been developed for the selective deprotection of N-Boc protected heterocycles.

A noteworthy method for the selective N-Boc deprotection of pyrazoles involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature. researchgate.netarkat-usa.org This method offers a mild and selective means of removing the Boc group from the pyrazole nitrogen, while leaving other sensitive functional groups, including N-Boc protected primary amines and other aromatic heterocycles like pyrrole (B145914) and indole, intact. arkat-usa.org This selectivity is particularly advantageous in complex molecules where multiple protecting groups are present.

| Reagent | Solvent | Temperature | Substrate | Outcome |

| NaBH₄ | EtOH | Room Temperature | N-Boc-pyrazole | Selective deprotection |

| NaBH₄ | EtOH | Room Temperature | N-Boc-imidazole | Selective deprotection |

| NaBH₄ | EtOH | Room Temperature | N-Boc-pyrrole | No reaction |

| NaBH₄ | EtOH | Room Temperature | N-Boc-indole | No reaction |

Chemical Transformations and Derivatization Strategies of the 4 1 Boc 3 Pyrrolidinyl 1h Pyrazole Core

Modifications at the Pyrazole (B372694) Nitrogen (N1)

The N1 position of the pyrazole ring is a primary site for diversification, with alkylation and arylation being the most common transformations. These modifications significantly influence the physicochemical properties and biological activity of the resulting molecules.

N-alkylation of pyrazoles can be achieved under various conditions, often employing a base to deprotonate the pyrazole nitrogen followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in unsymmetrically substituted pyrazoles. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be effective for N-alkylation. beilstein-journals.org Another approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides a milder alternative to traditional alkylation methods. mdpi.comsemanticscholar.org

N-arylation of pyrazoles is typically accomplished through transition metal-catalyzed cross-coupling reactions. Copper-mediated N-arylation of benzotriazoles with aryl boronic acids has been reported, a strategy that could potentially be adapted for pyrazoles. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | N1-Alkyl-4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole | Common and versatile method. Regioselectivity can be an issue with unsymmetrical pyrazoles. |

| N-Alkylation | Trichloroacetimidate, Brønsted acid (e.g., CSA), DCE | N1-Alkyl-4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole | Milder conditions compared to traditional alkylation. mdpi.comsemanticscholar.org |

| N-Arylation | Aryl boronic acid, Copper catalyst, Base | N1-Aryl-4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole | Provides access to N-aryl pyrazole derivatives. |

Functionalization at the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers another key handle for derivatization, primarily through manipulation of the Boc protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection of the Boc group on the pyrrolidine nitrogen unmasks a secondary amine, which can then be subjected to a wide array of functionalization reactions. This includes, but is not limited to, N-alkylation, N-acylation, and reductive amination. A novel method for the selective deprotection of N-Boc protected imidazoles and pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) has been reported, which could be applicable to the title compound. arkat-usa.orgresearchgate.net Thermal deprotection in continuous flow has also been demonstrated as an effective method for removing Boc groups. nih.gov

Once deprotected, the free amine can be reacted with various electrophiles to introduce new substituents. For example, reaction with an aldehyde or ketone under reductive amination conditions provides access to N-alkylated pyrrolidines. Acylation with acid chlorides or anhydrides yields the corresponding amides.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Subsequent Reactions |

|---|---|---|---|

| Boc Deprotection | Acid (e.g., TFA, HCl) or NaBH4/EtOH arkat-usa.orgresearchgate.net or Thermal nih.gov | 4-(3-Pyrrolidinyl)-1H-pyrazole | N-Alkylation, N-Acylation, Reductive Amination |

| N-Alkylation | Alkyl halide, Base | 4-(1-Alkyl-3-pyrrolidinyl)-1H-pyrazole | - |

| N-Acylation | Acyl chloride or Anhydride, Base | 4-(1-Acyl-3-pyrrolidinyl)-1H-pyrazole | - |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | 4-(1-Alkyl-3-pyrrolidinyl)-1H-pyrazole | - |

Diversification at the C4-Position of the Pyrazole Ring

While the title compound is already substituted at the C4-position, further diversification at this site is theoretically possible, although it would require initial modification or replacement of the existing pyrrolidinyl group. More commonly, for pyrazoles unsubstituted at C4, this position is susceptible to electrophilic substitution.

A common strategy for functionalizing the C4 position of a pyrazole ring is through halogenation, followed by a transition metal-catalyzed cross-coupling reaction. For instance, iodination of the pyrazole ring at the C4 position can be achieved using reagents like N-iodosuccinimide or a combination of iodine and an oxidizing agent. beilstein-journals.org The resulting 4-iodopyrazole (B32481) can then serve as a versatile intermediate for Suzuki, Sonogashira, or other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. nih.gov Oxidative thiocyanation and selenocyanation at the C4 position of pyrazoles have also been reported. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Intermediate | Subsequent Reactions |

|---|---|---|---|

| Iodination | I2/HIO3 or NIS | 4-Iodo-1H-pyrazole derivative | Suzuki, Sonogashira, Heck, etc. cross-coupling |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | 4-Aryl/heteroaryl-1H-pyrazole derivative | - |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-1H-pyrazole derivative | - |

Synthesis of Pyrazole-Pyrrolidine Fused or Bridged Systems

The construction of fused or bridged heterocyclic systems from the 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole core can lead to novel molecular architectures with unique three-dimensional shapes. This can be achieved by leveraging functional groups on both the pyrazole and pyrrolidine rings.

One common strategy for forming fused pyrazole systems is through the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, if the pyrrolidinyl substituent at the C4 position were replaced with or converted to an amino group, this could serve as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.netunisi.itresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from appropriately substituted aminopyrazoles. nih.govnih.gov The synthesis of pyrazolo[3,4-d]pyridazines has also been reported from hydrazinopyridazines via a Vilsmeier-Haack reaction. amanote.com

Chemo- and Regioselective Reactivity Considerations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations.

Regioselectivity in Pyrazole N-Alkylation: For N-unsubstituted pyrazoles, alkylation can occur at either of the two nitrogen atoms. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the pyrazole ring, as well as the reaction conditions. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in pyrazole formation, a principle that may extend to its subsequent reactions. conicet.gov.ar In the context of the title compound, the bulky 4-(1-Boc-3-pyrrolidinyl) group would likely exert a significant steric influence on the N-alkylation reaction.

Chemoselectivity: The molecule contains a Boc-protected amine and an N-H group on the pyrazole ring. Under basic conditions, the pyrazole N-H is more acidic and will typically be deprotonated preferentially, allowing for selective N-alkylation of the pyrazole ring without affecting the Boc group. Conversely, acidic conditions will selectively remove the Boc group without affecting the pyrazole ring. This orthogonal reactivity is a key feature that allows for the selective functionalization of either the pyrazole or the pyrrolidine moiety. The development of flexible protocols for the chemo- and regioselective synthesis of pyrazoles highlights the importance of reaction conditions in directing the outcome of reactions on such scaffolds. nih.govrsc.org

Role As a Key Synthetic Intermediate and Building Block in Complex Molecular Architectures

Utility in the Construction of Novel Heterocyclic Systems

The 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole scaffold is a valuable precursor for synthesizing a diverse array of novel heterocyclic systems, particularly through functionalization at the C4 position of the pyrazole (B372694) ring. The true synthetic utility is often realized by converting the parent compound into more reactive intermediates, such as boronic esters or aminopyrazoles.

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov By converting the pyrazole to its corresponding pinacol (B44631) boronic ester, chemists can readily couple it with a wide range of aryl or heteroaryl halides. nih.govsigmaaldrich.com This method is a cornerstone of modern drug discovery for creating bi-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. nih.gov

Alternatively, introducing an amino group to the pyrazole ring transforms the scaffold into a versatile C,N-binucleophile. researchgate.net Aminopyrazoles are key starting materials for building fused heterocyclic systems through condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents. researchgate.netnih.govnih.gov This approach allows for the efficient, often one-pot, synthesis of complex polycyclic structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. mdpi.com

The table below summarizes the key transformations and the resulting heterocyclic systems that can be accessed from the this compound scaffold.

| Starting Intermediate | Reaction Type | Resulting Heterocyclic System |

| Pyrazole-4-boronic acid pinacol ester | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-substituted pyrazoles |

| 4-Aminopyrazole | Condensation with β-dicarbonyls | Fused Pyrazolo[1,5-a]pyrimidines |

| 4-Aminopyrazole | Condensation with α,β-unsaturated ketones | Fused Pyrazolo[3,4-b]pyridines |

| 4-Formylpyrazole | Knoevenagel Condensation | Functionalized Pyrazoles with exocyclic double bonds |

Precursor for Advanced Chemical Probes

The pyrazole scaffold is a fundamental framework in the design of numerous protein kinase inhibitors (PKIs). nih.gov In fact, eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib. nih.gov The pyrazole ring often mimics the adenine (B156593) region of ATP, allowing it to bind effectively within the kinase hinge region. nih.gov The pyrrolidinyl substituent on the this compound scaffold provides a vector for introducing further substitutions that can enhance binding affinity and selectivity for a specific kinase target. mdpi.com

The proven success of this scaffold in developing potent and selective inhibitors makes it an ideal precursor for the synthesis of advanced chemical probes. These probes are essential tools for studying the biological function of enzymes like kinases. By taking a known inhibitor scaffold and attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinker—researchers can create powerful reagents to:

Visualize the subcellular localization of a target protein.

Identify the binding partners of a kinase in a cellular context.

Quantify the engagement of a drug with its target in living cells.

Because this compound serves as a foundational element for molecules that can selectively target kinases, it is an excellent starting point for designing these sophisticated chemical probes to explore complex biological systems.

Application in Library Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of diverse compounds, known as a chemical library. mdpi.comnih.gov These libraries are then screened to identify molecules with desired biological activity. The pyrazole core is exceptionally well-suited for library synthesis due to the numerous and robust chemical reactions available for its formation, such as the condensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com

The this compound structure can be incorporated into combinatorial libraries as a key building block to introduce desirable properties. Modern library synthesis often employs solid-phase or DNA-encoded techniques to generate vast numbers of compounds efficiently. mdpi.comacs.org In this context, the pyrrolidinyl-pyrazole building block can be used in a "split-and-pool" synthesis strategy. mdpi.com For example, a diverse set of acylating agents could be reacted with the deprotected pyrrolidine (B122466) nitrogen, while a variety of coupling partners could be attached to the pyrazole ring (via its boronic ester derivative), systematically generating thousands of unique structures.

This approach allows for the exploration of a wide chemical space around a proven scaffold, significantly increasing the probability of discovering novel hits or optimizing lead compounds.

The table below illustrates a hypothetical combinatorial library design utilizing the this compound scaffold.

| Scaffold Position | Building Block Type | Number of Variants (Example) |

| Pyrrolidine N1 (after Boc deprotection) | Carboxylic Acids / Sulfonyl Chlorides | 100 |

| Pyrazole C4 | Aryl / Heteroaryl Halides (via Suzuki) | 150 |

| Pyrazole N1 | Alkyl Halides | 10 |

| Total Compounds | 100 x 150 x 10 = 150,000 |

Structure Activity Relationship Sar Studies and Target Oriented Research

Investigation of Substituent Effects on Ligand-Target Interactions

SAR studies on derivatives of the 4-(pyrrolidinyl)-1H-pyrazole core have revealed that even subtle chemical modifications can significantly impact their interaction with biological targets. The pyrazole (B372694) ring itself, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with protein residues. mdpi.comnih.gov The pyrrolidine (B122466) ring offers a three-dimensional structure that can be functionalized to explore specific binding pockets within a target protein.

In the context of developing inhibitors for c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives incorporating a pyrrolidine moiety have been synthesized and evaluated. nih.gov These studies demonstrated that:

Substituents on the Pyrazole Core: The nature of the substituent at the 3-position of the pyrazole ring influences inhibitory activity. For instance, converting an ester group to an alcohol and then to a nitrile group was a key step in the synthesis pathway to achieving potent inhibitors. nih.gov

Substituents on the Pyrrolidine Ring: The pyrrolidine nitrogen is often used as an attachment point for various functional groups. In the JNK3 inhibitor series, attaching a cyclopropanecarbonyl group to the pyrrolidine nitrogen was found to be favorable for activity. nih.gov

Aryl Group at Position 5: A 3,4-dichlorophenyl group at the 5-position of the pyrazole ring showed high potency against JNK3. nih.gov

Similarly, in the development of antagonists for the P2X(7) receptor, SAR studies of (1H-pyrazol-4-yl)acetamide derivatives showed that substitution on a phenyl ring attached to the pyrazole core with electron-withdrawing groups could improve metabolic stability. researchgate.net This highlights how substituents can modulate both target affinity and pharmacokinetic properties.

Exploration of Stereochemical Influence on Biological Pathways

Stereochemistry is a critical determinant of biological activity, as macromolecules like enzymes and receptors are chiral environments. mdpi.com The spatial arrangement of atoms in a molecule dictates its ability to fit into a specific binding site and elicit a biological response. mdpi.com The pyrrolidine ring in 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole contains a chiral center at the 3-position, meaning it can exist as two distinct enantiomers, (R) and (S).

The influence of stereochemistry is evident in the development of JNK3 inhibitors. The most potent compound identified in one study, which incorporates a pyrrolidinyl-amino-pyrimidine moiety attached to the pyrazole core, specifically utilizes the (R)-enantiomer of the pyrrolidine ring. nih.gov This suggests a specific stereochemical requirement for optimal interaction with the JNK3 active site. While the corresponding (S)-enantiomer was also synthesized, the focus on the (R)-isomer in the most active compounds points to its superior orientation within the kinase binding pocket. nih.gov

General studies on chiral molecules confirm that different stereoisomers can have significantly different biological activities, with one isomer often being much more active than the others. mdpi.com This difference can arise from stereoselective uptake into cells or a more favorable binding interaction with the target protein. mdpi.com The defined stereochemistry, such as the (R)-configuration in the JNK3 inhibitor, is therefore a key element in designing selective and potent therapeutic agents. nih.gov

Mechanism of Action Elucidation at the Molecular Level

Understanding the mechanism of action at the molecular level is paramount for rational drug design. For 4-(pyrrolidinyl)-1H-pyrazole derivatives, particularly those targeting protein kinases, the mechanism often involves competitive inhibition at the ATP-binding site. nih.govmdpi.com

Molecular docking studies and kinetic assays provide insight into these interactions. For pyrazole-based kinase inhibitors, the pyrazole ring and adjacent moieties typically form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov This interaction mimics the binding of the adenine (B156593) ring of ATP, effectively blocking the enzyme's ability to phosphorylate its substrates.

In the case of pyrazole-based DapE inhibitors, kinetic competition assays confirmed a competitive binding mode, indicating that the inhibitors directly compete with the natural substrate for binding to the enzyme's active site. nih.gov Similarly, docking simulations of FabH inhibitors revealed that these compounds bind within the enzyme's active site. nih.gov These studies, which elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—between the inhibitor and the target protein, are crucial for explaining the observed SAR and guiding the design of next-generation compounds with improved efficacy and selectivity. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Based Modeling for Target Prediction and Optimization

Molecular docking and ligand-based modeling are powerful computational tools used to predict how a molecule, such as 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole, might interact with a biological target. The pyrazole (B372694) scaffold is a common feature in many biologically active compounds, and docking studies of pyrazole derivatives are frequently employed to screen for potential inhibitors of various enzymes, particularly kinases. nih.govresearchgate.netnih.gov

In a typical molecular docking study, the three-dimensional structure of the compound is placed into the binding site of a target protein to determine the preferred binding mode and affinity. This process calculates a "docking score," which estimates the binding energy. For pyrazole derivatives, these studies have shown that the pyrazole ring can participate in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. nih.govmdpi.com For instance, docking studies on various pyrazole derivatives have identified potential inhibitory activity against targets like receptor tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govresearchgate.net

The binding interactions generally involve hydrogen bonds formed by the pyrazole nitrogen atoms and hydrophobic interactions involving the ring structure. The pyrrolidine (B122466) moiety, particularly with its Boc-protecting group, can also influence binding by occupying specific pockets within the receptor, contributing to both affinity and selectivity. Ligand-based modeling, on the other hand, uses the knowledge of other active molecules to predict the activity of new ones, a strategy often employed when the 3D structure of the target is unknown.

Table 1: Representative Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets This table presents typical data found in docking studies of various pyrazole-containing compounds to illustrate the methodology. The values are not specific to this compound but are representative of the scaffold.

| Target Protein (PDB ID) | Ligand (Example Pyrazole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 (2QU5) | 1b | -10.09 | Cys919, Asp1046 |

| Aurora A (2W1G) | 1d | -8.57 | Arg220, Ala213 |

| CDK2 (2VTO) | 2b | -10.35 | Leu83, Lys33, Asp86 |

| Data sourced from studies on various pyrazole derivatives. nih.govresearchgate.net |

Conformational Analysis and Pseudorotational Dynamics of the Pyrrolidine Moiety

The five-membered pyrrolidine ring of this compound is not planar and exhibits a dynamic conformational flexibility known as pseudorotation. This intramolecular motion involves the out-of-plane puckering of the ring atoms, leading to a continuous interconversion between various "envelope" and "twist" conformations. nih.govnih.gov The motional restrictions of the pyrrolidine ring are critical as they can influence how the entire molecule presents itself to a biological target. nih.gov

The two predominant pucker modes for a substituted pyrrolidine ring are often described as Cγ-endo (the fourth carbon atom is displaced on the same side as the carboxyl group in proline) and Cγ-exo (displaced on the opposite side). nih.gov The presence and stereochemistry of substituents heavily influence the conformational equilibrium. For the N-Boc-pyrrolidine moiety, the bulky tert-butoxycarbonyl (Boc) group significantly impacts the ring's conformational preferences and the energy barrier to nitrogen inversion.

Quantum chemical calculations and spectroscopic studies on pyrrolidine have determined the energy barrier for pseudorotation to be approximately 220-284 cm⁻¹ (about 2.6-3.4 kJ/mol). nih.gov This low energy barrier indicates that the ring is highly flexible at room temperature, rapidly interconverting between conformers. The specific attachment of the pyrazole ring at the 3-position will further constrain the pseudorotational pathway, favoring certain puckered conformations over others to minimize steric hindrance.

Table 2: Calculated Energy Parameters for Pyrrolidine Pseudorotation This table shows data for the parent pyrrolidine molecule to provide context for the dynamics of the pyrrolidine moiety.

| Parameter | Experimental Value | Calculated Value (CCSD(T)) |

| Energy Difference (Equatorial vs. Axial) | ~29 ± 10 cm⁻¹ | 17 cm⁻¹ |

| Barrier to Pseudorotation | 220 ± 20 cm⁻¹ | 284 cm⁻¹ |

| Data sourced from femtosecond degenerate four-wave mixing spectroscopy and ab initio calculations. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules like this compound. eurasianjournals.combeilstein-journals.org These methods can map the electron density distribution, determine the energies of molecular orbitals (HOMO and LUMO), and predict sites susceptible to chemical reactions.

For the pyrazole ring, calculations show a specific distribution of electron density. It is a 6π-electron heteroaromatic system. chemicalbook.com The nitrogen atom at position 2 (N2) is pyridine-like and basic, making it a likely site for protonation or interaction with electrophiles. nih.govpharmajournal.net Conversely, the nitrogen at position 1 (N1) is pyrrole-like, and its lone pair is involved in the aromatic system, making it less basic but capable of deprotonation in the presence of a strong base. nih.govpharmaguideline.com

The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The C4 position has the highest electron density, making it the most susceptible to electrophilic substitution reactions. chemicalbook.compharmaguideline.com The C3 and C5 positions have lower electron density, rendering them more prone to nucleophilic attack. chemicalbook.com Understanding this electronic landscape is crucial for predicting the metabolic fate of the molecule and for designing synthetic routes.

Table 3: General Reactivity Profile of the Pyrazole Ring

| Ring Position | Relative Electron Density | Predicted Reactivity |

| N1 | Pyrrolic, non-basic | Deprotonation with strong base |

| N2 | Pyridinic, basic | Reaction with electrophiles, protonation |

| C3 | Low | Nucleophilic attack |

| C4 | High | Electrophilic substitution |

| C5 | Low | Nucleophilic attack |

| Information compiled from general studies on pyrazole chemistry. chemicalbook.comnih.govpharmaguideline.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ej-chem.org For compounds containing a pyrazole core, QSAR is widely used to develop predictive models for various activities, including anti-inflammatory, antimicrobial, and anticancer effects. ej-chem.orgijsdr.orgptfarm.pl

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological endpoint. These descriptors can encode steric, electronic, hydrophobic, and topological properties of the molecule. For a series of pyrazole derivatives, a 3D-QSAR model might identify key structural features required for activity, such as the necessity of a hydrogen bond acceptor at a certain position or a hydrophobic group in another region. ptfarm.pl

For instance, a QSAR study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors successfully built models using descriptors selected through Principal Component Analysis (PCA). manmiljournal.ru These models, developed with methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), showed good predictive capacity, with statistical metrics such as a high squared correlation coefficient (R²). manmiljournal.ru Such models are invaluable for prioritizing the synthesis of new analogues, like derivatives of this compound, with potentially enhanced biological activity.

Table 4: Example of Statistical Parameters from a 2D-QSAR Study on Pyrazole Derivatives This table illustrates the type of data generated in a QSAR study to validate the predictive power of a model. The data is from a study on pyrazolyl-thiazolinone derivatives as anticancer agents.

| QSAR Model Type | Statistical Parameter | Value |

| 2D-QSAR | r² (Squared Correlation Coefficient) | 0.781 |

| 2D-QSAR | q² (Cross-validated Correlation Coefficient) | 0.709 |

| 3D-QSAR (kNN) | q² (Cross-validated Correlation Coefficient) | 0.709 |

| 3D-QSAR (kNN) | pred_r² (Predictive Correlation Coefficient) | 0.701 |

| Data sourced from a QSAR study on pyrazolyl-thiazolinone derivatives. ijsdr.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula.

For 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole, techniques like Electrospray Ionization (ESI) are commonly employed. In ESI-HRMS, the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared against the theoretical mass calculated for the expected molecular formula, C₁₂H₁₉N₃O₂. A close match between the calculated and found values, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition. ktu.edu This technique is also used to analyze fragmentation patterns in MS/MS mode, which can yield further structural information. researchgate.net

Table 1: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁵N, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyrazole (B372694) ring protons, the pyrrolidine (B122466) ring protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons. conicet.gov.aramazonaws.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals include those for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrazole ring, and the carbons of the pyrrolidinyl moiety. nih.govresearchgate.net The broadening of pyrazole carbon signals can sometimes indicate dynamic processes like tautomeric equilibrium in solution. ktu.edu

¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyrazole and pyrrolidine rings. The chemical shifts of the nitrogen signals are sensitive to their hybridization and chemical environment, helping to distinguish between the "pyrrole-like" and "pyridine-like" nitrogens of the pyrazole ring. ktu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.47 (singlet, 9H) | ~28.5 (3C) |

| Boc (C(CH₃)₃) | - | ~80.0 |

| Boc (C=O) | - | ~154.5 |

| Pyrrolidine-CH₂ | Multiplets | ~30-50 |

| Pyrrolidine-CH | Multiplet | ~35-55 |

| Pyrrolidine-CH₂-N | Multiplets | ~45-55 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions. ktu.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbons of the pyrrolidine ring by linking them to their corresponding proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is critical for establishing the connectivity between the pyrrolidinyl substituent and the pyrazole ring, for example, by observing a correlation between a pyrrolidine proton and a pyrazole carbon. ktu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and confirming regiochemistry. For instance, NOESY can show spatial correlations between protons on the Boc group and adjacent protons on the pyrrolidine ring. ktu.edu

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The this compound molecule possesses a chiral center at the C3 position of the pyrrolidinyl ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for separating pyrazole derivatives. nih.gov The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). chromatographyonline.com The choice of mobile phase (e.g., normal phase, polar organic, or reversed phase) and the specific CSP are critical for achieving baseline separation of the enantiomers. nih.govmdpi.com

X-Ray Crystallography for Solid-State Structural Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique yields a precise three-dimensional model of the molecule, confirming its constitution, configuration, and conformation. mdpi.com

For this compound, X-ray analysis would unequivocally determine the connectivity of the atoms and the relative stereochemistry. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsion angles. nih.gov The analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding, which are common in pyrazole-containing structures and dictate their supramolecular assembly. nih.govnih.gov Data collection is often performed at low temperatures to minimize thermal motion and improve the quality of the resulting structural model. nih.gov

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. ktu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis. A sample is passed through a column (commonly a reversed-phase C18 column), and its components are separated based on their differential partitioning between the mobile and stationary phases. The purity is typically determined by the relative area of the main peak in the chromatogram, often detected using a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov As the separated components elute from the LC column, they are ionized and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main product peak and the identification of impurities or byproducts based on their mass-to-charge ratios. ktu.edu This technique is particularly valuable for monitoring reactions, as it can track the consumption of starting materials and the formation of products and intermediates in complex mixtures. ktu.edu

Q & A

Q. Characterization :

- NMR : ¹H/¹³C-NMR confirms regioselectivity and Boc-group integrity (e.g., Boc carbonyl signal at ~148-150 ppm in ¹³C-NMR) .

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 253.3 g/mol for C₁₂H₂₀N₄O₂) .

Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?

Methodological Answer:

Regioselectivity in pyrazole substitution is influenced by electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) at specific positions direct electrophilic attacks. For this compound, the Boc group deactivates the pyrrolidine nitrogen, reducing interference during pyrazole reactions .

- Protection/Deprotection Strategies : Use orthogonal protecting groups (e.g., SEM for pyrazole NH) to isolate reactive sites .

- Catalytic Control : Pd-catalyzed cross-couplings with boronic acids favor the 4-position on pyrazole when the 1-position is blocked .

Example : In -(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized with >95% regioselectivity using optimized Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H-NMR : Identifies proton environments (e.g., pyrrolidine protons at δ 3.2–3.5 ppm, Boc tert-butyl at δ 1.4 ppm) .

- ¹³C-NMR : Confirms carbonyl groups (Boc C=O at ~155 ppm) and quaternary carbons .

- IR Spectroscopy : Detects Boc C=O stretching (~1740 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

- High-Resolution MS : Validates molecular formula (e.g., exact mass for C₁₂H₂₀N₄O₂ = 252.31 g/mol) .

Advanced: How does the Boc group influence the compound’s stability and reactivity in downstream applications?

Methodological Answer:

The Boc group enhances stability by:

- Steric Shielding : Protecting the pyrrolidine nitrogen from undesired nucleophilic attacks or oxidation .

- pH-Dependent Deprotection : Removable under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without disrupting the pyrazole ring .

Case Study : shows that Boc-protected quinoline derivatives exhibit improved thermal stability (TGA decomposition >200°C) compared to unprotected analogs . For this compound, similar stability allows its use in high-temperature reactions (e.g., Heck couplings) .

Basic: What are the recommended conditions for Boc deprotection, and how is purity maintained post-deprotection?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.